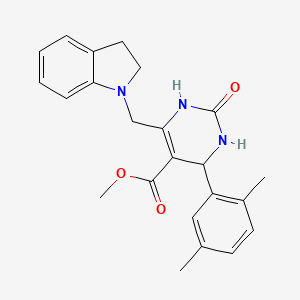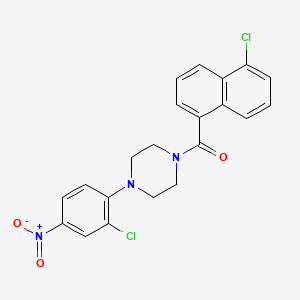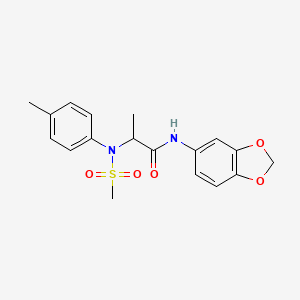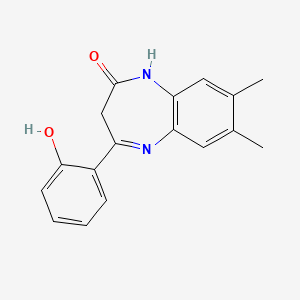
N,N'-bis(4-ethoxyphenyl)-1,4-cyclohexanedicarboxamide
Vue d'ensemble
Description
N,N'-bis(4-ethoxyphenyl)-1,4-cyclohexanedicarboxamide, commonly known as BEPD, is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in various fields. BEPD is a white crystalline powder that is soluble in organic solvents and is commonly used in laboratory experiments.
Mécanisme D'action
The mechanism of action of BEPD is not fully understood, but it is believed to function as a p-type organic semiconductor. It has been found to exhibit high hole mobility, which makes it an ideal material for use in OFETs and OSCs.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of BEPD, as it is primarily used in laboratory experiments. However, studies have shown that it is relatively non-toxic and does not exhibit significant cytotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BEPD is its excellent charge transport properties, which make it an ideal material for use in OFETs and OSCs. It is also relatively easy to synthesize and purify, which makes it a popular choice for laboratory experiments. However, BEPD has some limitations, including its relatively low solubility in some solvents and its sensitivity to air and moisture.
Orientations Futures
There are several potential future directions for research on BEPD. One area of interest is the development of new synthetic methods for BEPD and related compounds. Another area of interest is the use of BEPD in the development of new organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). Additionally, BEPD may have potential applications in the field of biomedicine, such as in drug delivery systems and diagnostic tools.
Applications De Recherche Scientifique
BEPD has been extensively studied for its potential applications in the field of organic electronics. It has been found to exhibit excellent charge transport properties and has been used as a material for organic field-effect transistors (OFETs) and organic solar cells (OSCs). BEPD has also been studied for its potential use as a building block for the synthesis of other organic semiconductors.
Propriétés
IUPAC Name |
1-N,4-N-bis(4-ethoxyphenyl)cyclohexane-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-3-29-21-13-9-19(10-14-21)25-23(27)17-5-7-18(8-6-17)24(28)26-20-11-15-22(16-12-20)30-4-2/h9-18H,3-8H2,1-2H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYICAVUCSCXIKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCC(CC2)C(=O)NC3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-benzyl-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4232802.png)





![N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4232839.png)
![N-(2-ethyl-6-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4232846.png)

![diethyl 6,6'-(4-nitro-1H-pyrazole-3,5-diyl)bis(2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate)](/img/structure/B4232855.png)
